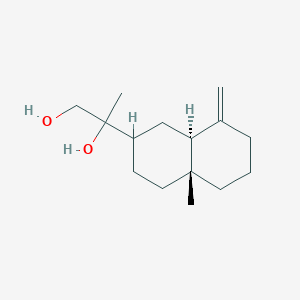
4(15)-Selinene-11,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(15)-Selinene-11,12-diol is a sesquiterpenoid compound derived from the sesquiterpene hydrocarbon selinene Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(15)-Selinene-11,12-diol typically involves the oxidation of selinene. One common method is the use of oxidizing agents such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to achieve dihydroxylation of the double bond in selinene, resulting in the formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve the extraction of selinene from natural sources, such as essential oils of certain plants, followed by chemical modification. The scalability of this process depends on the availability of selinene and the efficiency of the oxidation reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4(15)-Selinene-11,12-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selinene ketones or acids, while reduction can produce selinene alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in studies of sesquiterpenoid chemistry.
Biology: The compound exhibits biological activities that make it a subject of interest in pharmacological research.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the formulation of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 4(15)-Selinene-11,12-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their functions and leading to various biological effects.
Comparaison Avec Des Composés Similaires
4(15)-Selinene: The parent hydrocarbon from which 4(15)-Selinene-11,12-diol is derived.
Selina-4(15),7(11)-diene: Another sesquiterpenoid with a similar structure but different functional groups.
Selina-4(15),11-diene-8-one: A ketone derivative of selinene.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which impart distinct chemical and biological properties. These hydroxyl groups enable the compound to participate in a wider range of chemical reactions and biological interactions compared to its parent hydrocarbon and other similar compounds.
Propriétés
Formule moléculaire |
C15H26O2 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-[(4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11-5-4-7-14(2)8-6-12(9-13(11)14)15(3,17)10-16/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13-,14+,15?/m0/s1 |
Clé InChI |
FUUSVPZQXDAJBK-RAFNIBEQSA-N |
SMILES isomérique |
C[C@]12CCCC(=C)[C@@H]1CC(CC2)C(C)(CO)O |
SMILES canonique |
CC12CCCC(=C)C1CC(CC2)C(C)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
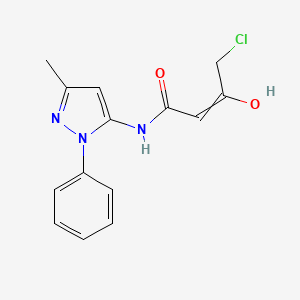
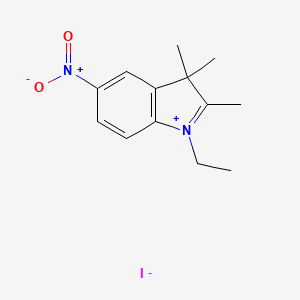
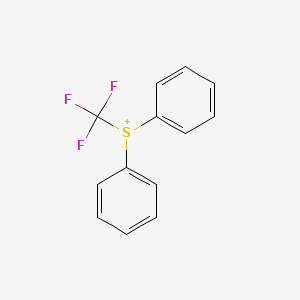
![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
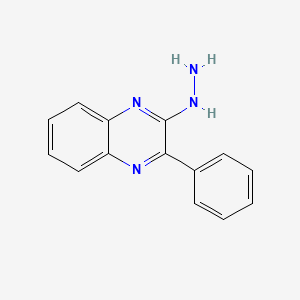
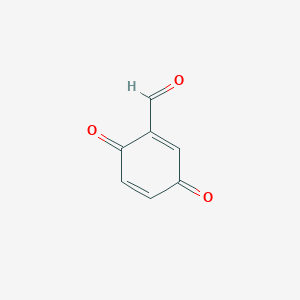

![Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane](/img/structure/B14085812.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14085820.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085831.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8R,8aR,9R,10R,12aS,14bR)-9,10-diacetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14085834.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085839.png)
